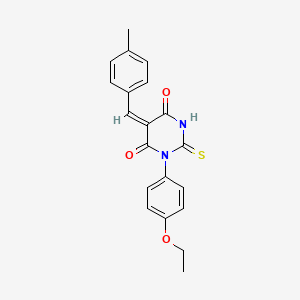

1-(4-乙氧基苯基)-5-(4-甲基苄叉亚甲基)-2-硫代二氢-4,6(1H,5H)-嘧啶二酮

描述

Synthesis Analysis

Synthesis of this compound, along with related dihydro-2-thioxo-4,6(1H, 5H)-pyrimidinediones, involves coupling with diazotised bases to furnish derivatives that exhibit activity against microorganisms, highlighting its significance in heterocyclic compound studies (Nigam, Saharia, & Sharma, 1981). Another synthesis approach through Biginelli reaction, utilizing microwave irradiation under solvent-free conditions, showcases an efficient method to achieve high yield and purity (Pan, Zhang, & Liu, 2009).

Molecular Structure Analysis

The compound's molecular structure has been investigated using experimental and theoretical methods, including FT-IR and FT-Raman spectra analysis, HOMO-LUMO energy gap, and NBO study, revealing its potential in non-linear optical applications (Al-Abdullah et al., 2014).

Chemical Reactions and Properties

Pyrimidine derivatives have been synthesized with varied functionalities, demonstrating the compound's versatility in undergoing chemical transformations. Such derivatives have been explored for their antitumor activities, adding to the compound's importance in medicinal chemistry (Raić-Malić et al., 2000).

Physical Properties Analysis

The physical properties, including spectroscopic characterization and X-ray structure analysis, have been elaborated for related pyrimidine derivatives, providing insights into the compound's structural and electronic features (Ceylan et al., 2016).

Chemical Properties Analysis

Investigations into the compound's chemical properties have led to the synthesis of pyrido[3,2-d]pyrimidine derivatives and azolopyrido[3,2-d]pyrimidines, showcasing the compound's potential in generating a wide range of pharmacologically active scaffolds (Urleb, Stanovnik, & Tislér, 1990).

科学研究应用

合成和生物学研究

已合成出多种相关化合物,以研究其潜在的生物活性。例如,已探索源自维斯那金酮和凯林酮的新型杂环化合物,以研究其抗炎和镇痛特性。这些化合物表现出显著的 COX-2 选择性、镇痛和抗炎活性,突显了它们的治疗潜力 (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020)。

抗菌活性

对 1,3-二芳基-5-(芳基偶氮/N-取代对磺酰苯基偶氮)二氢-2-硫代-4,6 (1H, 5H)-嘧啶二酮的研究表明,这些化合物对多种微生物表现出相当的活性,表明它们在抗菌疗法中的潜在用途 (S. Nigam, G. Saharia, H. Sharma, 1981)。

抗病毒和抗肿瘤活性

已对相关化合物的合成和评估进行了研究,以了解其抗病毒和抗肿瘤活性。例如,某些衍生物已显示出对细胞培养中的逆转录病毒复制的显着抑制作用,为病毒感染的新治疗方法提供了见解 (D. Hocková, A. Holý, M. Masojídková, et al., 2003)。另一项研究报告了具有潜在抗溃疡活性的化合物的合成,为开发新的胃肠道治疗剂奠定了基础 (Kulbhushan Rana, B. Kaur, B. Kumar, 2004)。

非线性光学性质

探索新型苯乙烯染料,包括相关化合物,以了解其三阶非线性光学性质,揭示了在器件应用中非线性光学材料的应用潜力。这些发现为开发具有增强光学性能的材料开辟了新途径 (S. Shettigar, G. Umesh, P. Poornesh, et al., 2009)。

缓蚀

研究还深入探讨了使用吡啶嘧啶酮衍生物作为缓蚀剂,证明了它们在保护材料免受腐蚀性化学环境侵害方面的有效性。这项研究有助于开发用于工业应用的更耐用的材料 (Y. Abdallah, K. Shalabi, Nesma M. Bayoumy, 2018)。

属性

IUPAC Name |

(5E)-1-(4-ethoxyphenyl)-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c1-3-25-16-10-8-15(9-11-16)22-19(24)17(18(23)21-20(22)26)12-14-6-4-13(2)5-7-14/h4-12H,3H2,1-2H3,(H,21,23,26)/b17-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQPTPXNZJAKMN-SFQUDFHCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C)C(=O)NC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)C)/C(=O)NC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4620520.png)

![methyl 4-{[N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4620530.png)

![dimethyl 5-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}isophthalate](/img/structure/B4620534.png)

![1-(cyclopropylmethyl)-4-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)piperazine](/img/structure/B4620535.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-mesitylglycinamide](/img/structure/B4620543.png)

![3-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B4620575.png)

![3-[4-(3-bromophenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4620580.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4620582.png)

![N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-piperidinyl)propyl]glycinamide](/img/structure/B4620600.png)

![N'-{5-bromo-2-[(3-fluorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4620603.png)

![2-{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4620609.png)

![N-cyclohexyl-2-{[5-(2-furyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4620613.png)

![5-{[3-(aminocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4620619.png)